
(3-(pyridin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a pyridin-4-yloxy group and a tetrahydro-2H-pyran-4-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyridin-4-yloxy, and tetrahydro-2H-pyran-4-yl groups. The stereochemistry of the molecule could be important for its biological activity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo substitution reactions, and the pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could participate in various reactions depending on the other reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in polar solvents .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry for the synthesis of biologically active compounds . Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial in drug design. The non-planarity of the ring, known as “pseudorotation”, increases three-dimensional coverage, enhancing interactions with biological targets.
Pharmacokinetics: Enhancing Drug Profiles
Modifications to the pyrrolidine moiety can significantly alter the pharmacokinetic profile of drug candidates . This includes changes in absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for the development of new medications with improved efficacy and reduced side effects.
Antiviral Research: Vaccinia Virus Inhibition
Compounds structurally related to “4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” have shown promise in antiviral research, particularly against the vaccinia virus . This suggests potential applications in the development of new antiviral drugs, which is increasingly important in the face of emerging viral threats.
Anti-inflammatory Agents: Synthesis and Activity
The oxadiazole derivatives, which share a similar heterocyclic structure with the compound , have demonstrated anti-inflammatory effects . This indicates the potential for this compound to be used in the synthesis of new anti-inflammatory medications.
Agricultural Chemistry: Pesticide Development
Heterocyclic compounds like oxadiazoles, which are related to the compound being analyzed, are used in agriculture for their herbicidal, insecticidal, and fungicidal activities . The structural features of “4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” could be explored for the development of new pesticides.
Enzyme Inhibition: Therapeutic Applications
The pyrrolidine ring is of interest as an enzyme inhibitor . Enzyme inhibitors are valuable in treating various diseases by regulating biological pathways. The compound’s structure could be modified to enhance its binding affinity and selectivity towards specific enzymes.
Antimicrobial Potential: Combating Microbial Resistance
Imidazole-containing compounds, which are structurally related, have shown good antimicrobial potential . This suggests that “4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” could be a scaffold for developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.
Antiproliferative Agents: Cancer Research
Indole derivatives, similar in heterocyclic structure to the compound under analysis, have been studied for their antiproliferative properties, particularly against HIV-1 . This indicates the potential for this compound to be used in cancer research, possibly as a lead compound for the development of new anticancer drugs.
Propiedades
IUPAC Name |
oxan-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-4-9-19-10-5-12)17-8-3-14(11-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIRYLGHCWYEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(pyridin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)
![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)
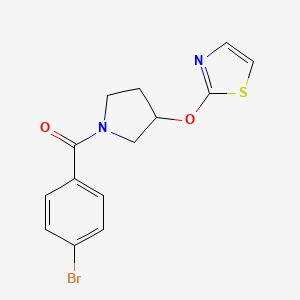
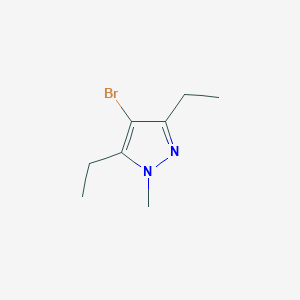
![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)
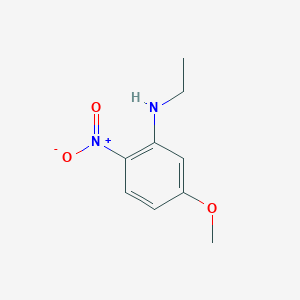
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)
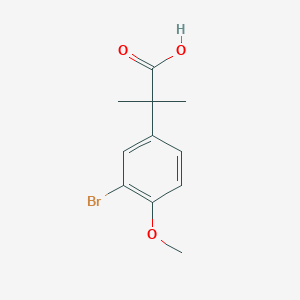
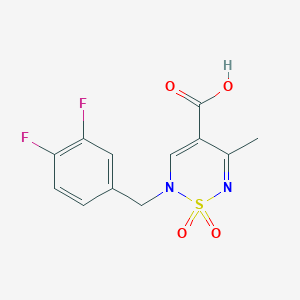
![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)
